molecular formula C14H11BrO2 B8170606 Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate

Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8170606
M. Wt: 291.14 g/mol
InChI Key: QWMDRGWXCJBLGY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a bromine substituent at the 4-position of one aromatic ring and a methyl ester group at the 3-position of the adjacent ring. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the bromine atom . Its ester group enhances solubility in organic solvents, making it suitable for catalytic transformations and pharmaceutical precursor synthesis.

Properties

IUPAC Name

methyl 2-bromo-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMDRGWXCJBLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Suzuki–Miyaura reaction involves coupling an aryl halide (e.g., methyl 3-iodobenzoate) with 4-bromophenylboronic acid in the presence of a palladium catalyst and base. The mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps, forming the biphenyl scaffold.

Representative Protocol

  • Reactants :

    • Methyl 3-iodobenzoate (1.0 equiv)

    • 4-Bromophenylboronic acid (1.2 equiv)

    • Palladium catalyst: (dppf)PdCl₂ (5 mol%) or Pd(PPh₃)₄ (3 mol%)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: Toluene or 1,4-dioxane/H₂O (4:1 v/v)

  • Conditions :

    • Temperature: 80–90°C

    • Duration: 12–16 hours

    • Atmosphere: Nitrogen or argon

  • Workup :

    • Filtration to remove catalyst residues

    • Solvent evaporation under reduced pressure

    • Purification via silica gel column chromatography (petroleum ether/ethyl acetate)

Optimization and Yield Considerations

  • Catalyst Selection : (dppf)PdCl₂ offers higher turnover numbers compared to Pd(PPh₃)₄, enabling yields up to 93.6%.

  • Solvent Systems : Mixed aqueous/organic solvents (e.g., dioxane/H₂O) improve boronic acid solubility and reaction homogeneity.

  • Temperature : Elevated temperatures (80–90°C) accelerate transmetallation but may promote side reactions if exceeding 100°C.

Table 1: Comparative Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)
(dppf)PdCl₂Toluene9093.6
Pd(PPh₃)₄Dioxane/H₂O8078.0
Pd(OAc)₂/XPhosTHF10065.2

Alternative Synthetic Pathways

Ullmann Coupling

While less efficient, Ullmann-type couplings between methyl 3-bromobenzoate and 4-bromoiodobenzene can yield the target compound. Copper(I) iodide and 1,10-phenanthroline are typically used as catalysts, but yields rarely exceed 50% due to competing homocoupling.

Nucleophilic Aromatic Substitution

Methyl 3-nitrobenzoate may undergo nitro displacement with 4-bromophenyl Grignard reagents. However, this method suffers from poor regioselectivity and requires harsh conditions (e.g., −78°C).

Key Challenges and Mitigation Strategies

  • Regioselectivity : Competing coupling at alternative positions (e.g., para vs. meta) is minimized by using sterically hindered catalysts like (dppf)PdCl₂.

  • Byproduct Formation : Homocoupling of boronic acids is suppressed by degassing solvents and maintaining anhydrous conditions.

  • Purification Difficulties : High-boiling solvents (e.g., toluene) complicate isolation; column chromatography with stepwise polarity gradients is essential.

Scalability and Industrial Applications

The Suzuki–Miyaura method is scalable to multi-kilogram batches, with industrial processes employing continuous flow reactors to enhance efficiency. Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate serves as a precursor for:

  • Pharmaceutical agents (e.g., kinase inhibitors)

  • Liquid crystal materials

  • Organic light-emitting diodes (OLEDs)

Recent Advances in Catalysis

Recent studies explore ligand-free palladium nanoparticles supported on carbon or magnetic substrates, reducing catalyst loading to 0.1 mol% while maintaining yields >85%. Photoredox-assisted Suzuki couplings under visible light irradiation also show promise for energy-efficient synthesis.

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm; methyl ester protons resonate as a singlet near δ 3.9 ppm.

  • ¹³C NMR : Carboxylate carbon at δ 167–169 ppm; brominated carbons at δ 120–130 ppm.

  • HPLC : Purity >98% confirmed using C18 columns (MeCN/H₂O mobile phase) .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Various substituted biphenyl derivatives.

    Reduction: 4-Bromobiphenyl-3-carboxylic acid.

    Hydrolysis: 4-Bromobiphenyl-3-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromo vs. Chloro Derivatives
  • Methyl 4-chloro-[1,1'-biphenyl]-3-carboxylate (CAS: 886969-94-4) shares a similar structure but replaces bromine with chlorine. The chloro derivative has a molecular weight of 246.69 g/mol, slightly lower than the bromo analog (theoretical MW: ~291.15 g/mol).
  • Hazard Profiles : The chloro derivative is classified with warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), indicating that bromo analogs may require similar safety precautions .
Bromo vs. Nitro Derivatives
  • Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (CAS: 107558-26-9) introduces a nitro group at the 4'-position. The nitro group is a strong electron-withdrawing substituent, significantly reducing electron density on the biphenyl system. This enhances electrophilicity at the para position, making the compound suitable for reduction reactions to form amines (e.g., 4'-amino derivatives) .
Bromo vs. Amino Derivatives
  • Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (CAS: 400747-22-0) replaces bromine with an amino group. The electron-donating nature of the amino group increases nucleophilicity, facilitating participation in diazo coupling or amidation reactions. However, amino groups require protection (e.g., acetylation) during synthesis to prevent side reactions .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives
  • Hydrolysis of the methyl ester group yields carboxylic acid derivatives, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. This transformation involves refluxing with KOH/ethanol, followed by acid workup . Carboxylic acids exhibit higher polarity and hydrogen-bonding capacity, making them suitable for crystal engineering or coordination chemistry.
Thioether and Adenosine Modifications
  • Methyl 5-(((2',3'-O-isopropylideneadenosyl)thio)methyl)-[1,1'-biphenyl]-3-carboxylate incorporates a thioether-linked adenosine moiety. Such modifications are critical in medicinal chemistry, as seen in SARS-CoV-2 Nsp14 methyltransferase inhibitors, where the adenosine mimic enhances target binding .

Steric and Electronic Effects in Catalysis

  • Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (Compound 3na) demonstrates how electron-donating methoxy and methyl groups improve yields (86%) in ortho-arylation reactions via chromium-mediated C-H activation. The bromo analog’s electron-withdrawing nature may reduce catalytic efficiency in similar conditions .
  • 4-Bromo-4'-fluoro-N,N-diisopropyl-[1,1'-biphenyl]-3-carboxamide highlights the role of fluorine in tuning electronic properties. Fluorine’s electronegativity synergizes with bromine to enhance stability in cross-coupling reactions .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Applications Reference
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate 4-Br, 3-COOCH3 ~291.15 N/A Cross-coupling intermediates
Methyl 4-chloro-[1,1'-biphenyl]-3-carboxylate 4-Cl, 3-COOCH3 246.69 N/A Organic synthesis
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate 4'-NO2, 3-COOCH3 257.23 N/A Amine precursor
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate 3'-NH2, 3-COOCH3 227.26 N/A Pharmaceutical intermediates
4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid 4′-OCH2Ph, 3-COOH 318.34 N/A Crystal engineering

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Key Reaction Impact on Yield/Activity
Br (4-position) Electron-withdrawing Suzuki-Miyaura coupling Moderate to high reactivity
Cl (4-position) Electron-withdrawing Nucleophilic substitution Higher reactivity than Br
NO2 (4'-position) Electron-withdrawing Reduction to amine Facilitates nitro-to-amine conversion
NH2 (3'-position) Electron-donating Diazotization/amidation Requires protection strategies
OCH3 (4,6-positions) Electron-donating Chromium-mediated C-H activation High yield (86%)

Biological Activity

Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a bromine substituent at the para position relative to the carboxylate group. This structural configuration contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The biphenyl moiety allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes, which may lead to anti-cancer effects.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, thereby inhibiting proliferation .

Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell growth in several types of cancer cells:

Cell LineIC50 (µM)Mechanism of Action
Daudi12.5Induces G0/G1 phase arrest
MCF-710.0DNA intercalation
HCT11615.0Enzyme inhibition

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was assessed for its ability to inhibit pro-inflammatory cytokines. The results indicated a reduction in TNF-α and IL-6 levels in vitro:

Treatment Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
53025
105550
207570

This data highlights its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

CompoundIC50 (µM)Key Activity
Methyl 4-chloro-[1,1'-biphenyl]-3-carboxylate18Moderate anticancer activity
Methyl 4-fluoro-[1,1'-biphenyl]-3-carboxylate22Lower enzyme inhibition
Methyl 4-iodo-[1,1'-biphenyl]-3-carboxylate25Similar DNA intercalation

This table illustrates that while all compounds exhibit some level of biological activity, this compound demonstrates superior potency in both anticancer and anti-inflammatory assays.

Q & A

Q. What are the most reliable synthetic routes for Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. For example:

  • React methyl 4-bromobenzoate with a phenylboronic acid derivative under optimized conditions (e.g., Pd(PPh₃)₄ catalyst, aqueous ethanol, reflux at 80–100°C) .
  • Purification often involves column chromatography or crystallization (e.g., ethanol for single-crystal growth) .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, ester carbonyl at ~168 ppm) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in biphenyl systems) .
  • IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and C-Br bonds (~560 cm⁻¹) .

Q. What reactivity patterns are observed due to the bromine substituent?

The bromine atom at the 4-position acts as a leaving group , enabling:

  • Nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides under basic conditions) .
  • Cross-coupling reactions (e.g., Buchwald-Hartwig amination or further Suzuki couplings) to diversify the biphenyl scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling?

Critical parameters include:

  • Catalyst selection : Pd(OAc)₂ with ligands (e.g., SPhos) improves efficiency in electron-deficient aryl bromides .
  • Solvent systems : Mixed aqueous ethanol enhances boronic acid solubility while stabilizing Pd intermediates .
  • Temperature control : Reflux (~100°C) balances reaction rate and side-product minimization .

Q. How does the bromine substituent influence regioselectivity in directed C–H activation?

The bromine’s electron-withdrawing effect directs metalation to adjacent positions, facilitating:

  • Ortho-functionalization via Pd or Ru catalysts .
  • Meta-selectivity in iridium-catalyzed borylation, exploiting steric and electronic effects .

Q. What strategies are used to study the compound’s biological activity and structure-activity relationships (SAR)?

  • Enzyme inhibition assays : Test interactions with targets like kinases or DNA helicases, comparing IC₅₀ values against chloro/fluoro analogues .
  • Computational docking : Molecular dynamics simulations predict binding modes (e.g., biphenyl intercalation in DNA grooves) .
  • SAR libraries : Synthesize derivatives with varied substituents (e.g., nitro, amino) to correlate electronic effects with activity .

Q. How are computational methods applied to understand its electronic and crystallographic properties?

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict reactivity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen contacts) in crystal lattices .

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